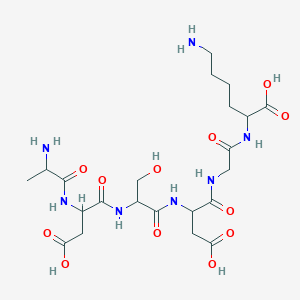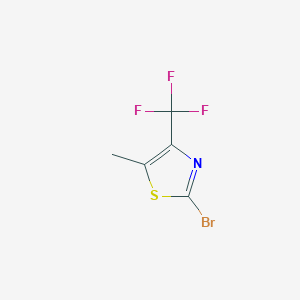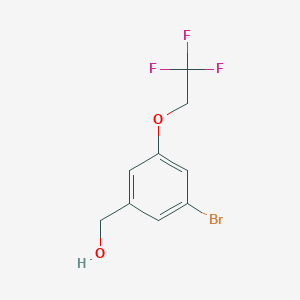![molecular formula C37H38N4O6 B12098020 2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Tic-Phe-Phe-OH, also known as TIPP, is a tetrapeptide with the chemical formula C₃₇H₃₈N₄O₆ and a molecular weight of 634.72 g/mol . This compound is a potent and selective δ-opioid receptor antagonist, which means it binds to and inhibits the activity of δ-opioid receptors . The δ-opioid receptors are one of the four main types of opioid receptors in the body, and they play a role in modulating pain, mood, and other physiological functions .
Méthodes De Préparation
The synthesis of H-Tyr-Tic-Phe-Phe-OH involves several steps, typically starting with the protection of the amino acids and the formation of peptide bonds. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain . The process involves the following steps:
Protection of Amino Acids: The amino acids are protected at their reactive sites to prevent unwanted side reactions.
Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to reveal the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Analyse Des Réactions Chimiques
H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
H-Tyr-Tic-Phe-Phe-OH has several scientific research applications, including:
Mécanisme D'action
H-Tyr-Tic-Phe-Phe-OH exerts its effects by binding to δ-opioid receptors and inhibiting their activity . The δ-opioid receptors are G protein-coupled receptors (GPCRs) that modulate the activity of various intracellular signaling pathways . When H-Tyr-Tic-Phe-Phe-OH binds to these receptors, it prevents the activation of downstream signaling pathways, leading to a reduction in pain perception and other physiological effects .
Comparaison Avec Des Composés Similaires
H-Tyr-Tic-Phe-Phe-OH is unique among δ-opioid receptor antagonists due to its high potency and selectivity . Similar compounds include:
Propriétés
IUPAC Name |
2-[[2-[[2-[2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUATXRHWNDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)


![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)





